Azalamellarin N

Description

Structure

2D Structure

3D Structure

Properties

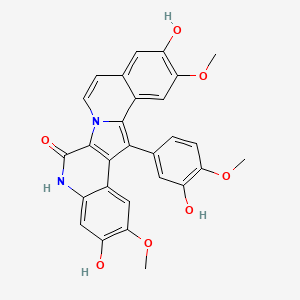

Molecular Formula |

C28H22N2O7 |

|---|---|

Molecular Weight |

498.5 g/mol |

IUPAC Name |

7,17-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16-dimethoxy-1,4-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one |

InChI |

InChI=1S/C28H22N2O7/c1-35-21-5-4-14(9-18(21)31)24-25-16-11-23(37-3)20(33)12-17(16)29-28(34)27(25)30-7-6-13-8-19(32)22(36-2)10-15(13)26(24)30/h4-12,31-33H,1-3H3,(H,29,34) |

InChI Key |

NZFSEFXZZPPHMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6NC5=O)O)OC)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Azalamellarin N: A Synthetic Kinase Inhibitor with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azalamellarin N is a synthetic heterocyclic compound that has emerged as a potent kinase inhibitor with significant therapeutic promise, particularly in the realm of oncology. Unlike its natural precursor, lamellarin N, which is derived from marine ascidians, this compound is a laboratory-synthesized analog characterized by the substitution of a lactone ring with a lactam ring. This structural modification has been shown to enhance its biological activity, notably as a non-covalent inhibitor of the drug-resistant epidermal growth factor receptor (EGFR) mutant T790M/L858R. Furthermore, recent studies have unveiled its role as an inhibitor of pyroptosis, an inflammatory form of cell death, by acting on upstream components of the NLRP3 inflammasome pathway. This guide provides a comprehensive overview of the discovery, synthesis, biological activity, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Discovery and Origin

This compound is not a naturally occurring molecule. It was developed as a synthetic analog of lamellarin N, a member of the lamellarin family of marine alkaloids first isolated from prosobranch mollusks of the genus Lamellaria. The core structure of lamellarins has attracted considerable interest from the scientific community due to their diverse and potent biological activities, including cytotoxicity against tumor cells and inhibition of HIV-1 integrase.

The synthesis of this compound was motivated by the desire to explore the structure-activity relationships of the lamellarin scaffold. Specifically, researchers replaced the lactone ring (a cyclic ester) present in lamellarin N with a lactam ring (a cyclic amide). This modification was found to be crucial for enhancing its inhibitory activity against certain protein kinases. The primary route to obtaining this compound is through multi-step chemical synthesis.

Quantitative Data

The biological activity of this compound and its analogs has been quantified in various studies, primarily through the determination of their half-maximal inhibitory concentrations (IC50) against different kinases and cancer cell lines.

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| This compound | EGFR T790M/L858R | 1.7 | - | [1] |

| This compound | EGFR WT | 4.6 | - | [1] |

| This compound analog 7 | EGFR T790M/L858R | - | H1975 | [1] |

| This compound analog 10 | EGFR T790M/L858R | - | H1975 | [1] |

Note: Specific IC50 values for analogs 7 and 10 in H1975 cells were not provided in the snippets, but their activity was highlighted.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is a complex, multi-step process. While a single, exhaustive protocol is not available, a general and modular strategy has been described in the literature. This approach allows for the diversity-oriented synthesis of both lamellarins and azalamellarins.

Key Synthetic Steps:

-

Formation of the Pentacyclic Core: The core structure is typically assembled through a Michael addition/ring closure (Mi-RC) reaction. This is followed by a copper(I) thiophene-2-carboxylate (CuTC)-catalyzed C-N Ullmann coupling to form the crucial lactam ring.

-

Late-Stage Functionalization: After the core is formed, further modifications can be made. This often involves a DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated oxidation.

-

Deprotection: The final step involves the global deprotection of all protecting groups to yield the final this compound product.

A crucial aspect of the synthesis is the use of a common tricyclic intermediate that represents the CDEF-ring system of the azalamellarin core. This intermediate can then be coupled with various boronic acid pinacol esters to introduce diversity in the A-ring of the molecule.

In Vitro EGFR Kinase Assay

The inhibitory activity of this compound against EGFR mutants is typically assessed using an in vitro kinase assay.

General Protocol:

-

Reagents: Recombinant human EGFR (T790M/L858R mutant and wild-type), ATP, a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1), and the test compound (this compound).

-

Reaction Setup: The kinase, substrate, and varying concentrations of this compound are pre-incubated in a reaction buffer (typically containing Tris-HCl, MgCl2, MnCl2, and DTT).

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced in the kinase reaction. The remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to generate a light signal that is proportional to the kinase activity.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Pyroptosis Detection Assays

The ability of this compound to inhibit pyroptosis can be evaluated using several in vitro assays.

This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of pyroptosis.

General Protocol:

-

Cell Culture: A suitable cell line (e.g., THP-1 monocytes) is cultured and seeded in a multi-well plate.

-

Priming and Treatment: Cells are typically primed with a pro-inflammatory stimulus (e.g., LPS) and then treated with a known pyroptosis inducer (e.g., nigericin or ATP) in the presence or absence of varying concentrations of this compound.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

LDH Measurement: The LDH activity in the supernatant is measured using a commercially available colorimetric assay kit. The assay involves a reaction where LDH reduces NAD+ to NADH, which then leads to the formation of a colored formazan product.

-

Data Analysis: The absorbance is measured at the appropriate wavelength, and the percentage of LDH release is calculated relative to a positive control (cells lysed to release total LDH).

This assay directly measures the activity of caspase-1, a key enzyme in the pyroptosis pathway.

General Protocol:

-

Cell Lysis: After treatment as described above, the cells are lysed to release their contents.

-

Substrate Addition: A specific caspase-1 substrate, typically a peptide conjugated to a fluorophore or a chromophore (e.g., YVAD-AFC), is added to the cell lysate.

-

Detection: Cleavage of the substrate by active caspase-1 releases the reporter molecule, which can be detected by fluorescence or absorbance.

-

Data Analysis: The signal is proportional to the caspase-1 activity and is compared between treated and untreated samples.

Signaling Pathways and Mechanisms of Action

Inhibition of Drug-Resistant EGFR

This compound functions as a potent, non-covalent inhibitor of the EGFR T790M/L858R mutant, which is a common cause of resistance to first- and second-generation EGFR tyrosine kinase inhibitors in non-small cell lung cancer. Docking studies have revealed that the lactam NH group of this compound forms a crucial hydrogen bond with the carbonyl group of the Met793 residue in the ATP-binding pocket of the EGFR kinase domain. This interaction is believed to be a key contributor to its high inhibitory activity.

Caption: this compound inhibits the kinase activity of the EGFR T790M/L858R mutant.

Inhibition of Pyroptosis

This compound has been identified as an inhibitor of pyroptosis. Its mechanism of action is upstream of the activation of the NLRP3 inflammasome. The lactam ring of this compound is essential for this inhibitory effect. It is hypothesized that this compound may target a protein kinase that is involved in the signaling cascade leading to NLRP3 inflammasome assembly and subsequent caspase-1 activation.

Caption: this compound inhibits pyroptosis by targeting an upstream kinase.

Potential Involvement of the mTOR Signaling Pathway

While direct studies on this compound and the mTOR pathway are limited, research on the related compound, Azalamellarin D, has shown that it can induce cytotoxic stress that interferes with cellular protein translation by targeting the nutrient-sensing kinase mTOR. Given the structural similarities, it is plausible that this compound may also modulate the mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.

Caption: Potential inhibition of the mTOR signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a promising synthetic scaffold for the development of novel therapeutics. Its potent and selective inhibition of the drug-resistant EGFR T790M/L858R mutant makes it a strong candidate for further investigation in the context of non-small cell lung cancer. The discovery of its pyroptosis-inhibiting properties opens up new avenues for its potential application in inflammatory diseases.

Future research should focus on:

-

Detailed Pharmacokinetics and Pharmacodynamics: In vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its efficacy and safety in animal models.

-

Elucidation of Upstream Targets in Pyroptosis: Identifying the specific kinase(s) that this compound inhibits to block pyroptosis will provide a more complete understanding of its mechanism of action and could reveal new therapeutic targets.

-

Investigation of the mTOR Pathway: Direct studies are required to confirm whether this compound, like its congener Azalamellarin D, modulates the mTOR signaling pathway and to what extent this contributes to its overall biological activity.

-

Lead Optimization: Further synthetic modifications of the this compound scaffold could lead to the development of even more potent and selective inhibitors with improved pharmacological properties.

References

Azalamellarin N: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalamellarin N is a synthetic hexacyclic pyrrole alkaloid, belonging to the azalamellarin class of compounds. These are lactam analogues of the naturally occurring lamellarins, which are isolated from marine invertebrates. This compound has garnered significant interest in the scientific community due to its potent and diverse biological activities, particularly its anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its mechanisms of action as an inhibitor of Epidermal Growth Factor Receptor (EGFR) and pyroptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized by a pentacyclic core featuring a lactam (α,β-unsaturated γ-lactam) B-ring, which distinguishes it from its natural counterpart, lamellarin N, which possesses a lactone ring. The core structure is a pyrrolodihydroisoquinoline lactam.

Chemical Structure:

(Image of the chemical structure of this compound would be placed here in a real document. For this text-based output, a detailed description is provided below.)

The systematic IUPAC name for the parent lamellarin N is 7,17-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16-dimethoxy-4-oxa-1-azapentacyclo[11.8.0.0²,¹¹.0⁵,¹⁰.0¹⁴,¹⁹]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one. The structure of this compound replaces the oxygen atom at position 4 in the pentacyclic system with a nitrogen atom, forming a lactam ring.

Physicochemical Properties:

While extensive experimental data on the physicochemical properties of this compound are not widely published, the following table summarizes computed properties based on the structure of the closely related Lamellarin N and known information about this compound.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₀N₂O₇ | Calculated |

| Molecular Weight | 508.48 g/mol | Calculated |

| XLogP3-AA | 5.2 | Computed for Lamellarin N[1] |

| Hydrogen Bond Donor Count | 3 | Calculated |

| Hydrogen Bond Acceptor Count | 8 | Calculated for Lamellarin N[1] |

| Rotatable Bond Count | 3 | Calculated |

Synthesis

The synthesis of this compound and its analogues has been achieved through various multi-step strategies. A common approach involves the construction of the pentacyclic core via key reactions such as the Grob cyclization, Michael addition/ring closure (Mi-RC), and copper(I)-mediated C-N amide bond formation.[2][3][4]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic approach to the azalamellarin core.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound Analogues

While a precise, step-by-step protocol for the synthesis of this compound is proprietary to the research groups that have developed it, a representative method for the synthesis of A-ring-modified this compound analogues is described by Fukuda et al. (2021).[5] The key steps involve a Suzuki-Miyaura cross-coupling reaction to construct the A-ring, followed by cyclization to form the lactam ring.

Biological Activity and Mechanisms of Action

This compound exhibits significant biological activity, primarily as an anticancer and anti-inflammatory agent. Its mechanisms of action involve the inhibition of key cellular signaling pathways.

Anticancer Activity: EGFR Inhibition

This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), including drug-resistant mutants like T790M/L858R.[5] The lactam NH group is crucial for its inhibitory activity, likely through hydrogen bonding interactions within the ATP-binding pocket of the kinase domain.[5][6]

Signaling Pathway:

Caption: EGFR signaling pathway and inhibition by this compound.

Quantitative Data: EGFR Inhibition

The inhibitory activity of this compound and its analogues against wild-type (WT) and mutant EGFR has been quantified through in vitro kinase assays.

| Compound | IC₅₀ (WT EGFR) (nM) | IC₅₀ (T790M/L858R EGFR) (nM) |

| This compound | - | - |

| Analogue with two 3-(dimethylamino)propoxy groups | 4.6 | 1.7[6] |

Note: Specific IC₅₀ values for the parent this compound are not provided in the cited literature, but for a highly active analogue.

Anti-inflammatory Activity: Pyroptosis Inhibition

This compound has been identified as an inhibitor of pyroptosis, a form of programmed cell death associated with inflammation.[7] It acts upstream of the NLRP3 inflammasome activation, inhibiting the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines like IL-1β.[7][8] The lactam ring is also essential for this activity.[7]

Signaling Pathway:

Caption: NLRP3 inflammasome pathway and pyroptosis inhibition by this compound.

Cytotoxicity Against Cancer Cell Lines

Azalamellarins have demonstrated cytotoxic effects against a range of human cancer cell lines. The IC₅₀ values are typically in the micromolar range.[2][3]

Quantitative Data: Cytotoxicity

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HuCCA-1 | Cholangiocarcinoma | Micromolar range[2][3] |

| A-549 | Lung Carcinoma | Micromolar range[2][3] |

| HepG2 | Hepatocellular Carcinoma | Micromolar range[2][3] |

| MOLT-3 | Acute Lymphoblastic Leukemia | Micromolar range[2][3] |

Note: Specific IC₅₀ values for this compound are often reported as part of a series of compounds and may vary between studies.

Experimental Protocols

In Vitro EGFR Kinase Assay[7]

This protocol describes a method to determine the in vitro inhibitory activity of this compound against EGFR.

-

Pre-incubation: Recombinant EGFR kinase domains (WT or mutant) are pre-incubated with varying concentrations of this compound (e.g., 1-10,000 nM) in a kinase reaction buffer (120 mM HEPES, pH 7.5, 10 mM MnCl₂, 6 µM Na₃VO₄, and 2.5 mM DTT) at 25 °C for 30 minutes.

-

Kinase Reaction: An ATP/substrate solution containing ATP and a biotinylated poly(Glu-Tyr) peptide substrate is added to the pre-incubated samples. The reaction is allowed to proceed at 25 °C for 30 minutes.

-

Termination: The reaction is stopped by the addition of 50 mM EDTA, pH 8.0.

-

Quantification: The level of phosphorylation is quantified using an ELISA-based method with avidin-coated 96-well plates and an anti-phosphotyrosine antibody.

-

Data Analysis: Relative inhibition is calculated from at least three independent experiments, and IC₅₀ values are estimated.

Cell Viability (MTT) Assay[4][5]

This protocol provides a general method for assessing the cytotoxicity of this compound against cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC₅₀ values are determined.

NLRP3 Inflammasome Activation and Inhibition Assay[7]

This protocol outlines a general procedure to evaluate the inhibitory effect of this compound on NLRP3 inflammasome activation.

-

Cell Culture: Immortalized bone marrow-derived macrophages (iBMDMs) or human monocytic THP-1 cells are cultured.

-

Priming: Cells are primed with lipopolysaccharide (LPS) for several hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for a defined period.

-

NLRP3 Activation: The NLRP3 inflammasome is activated with a stimulus such as ATP or nigericin.

-

Supernatant Collection: The cell culture supernatants are collected.

-

Measurement of IL-1β Release: The concentration of mature IL-1β in the supernatants is quantified using an ELISA kit.

-

Measurement of Cell Death (Pyroptosis): Cell lysis is quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercial LDH cytotoxicity assay kit.

-

Data Analysis: The inhibition of IL-1β release and LDH release is calculated relative to the stimulated control, and IC₅₀ values can be determined.

Conclusion and Future Directions

This compound is a promising synthetic molecule with potent anticancer and anti-inflammatory activities. Its dual inhibitory action on EGFR and the NLRP3 inflammasome pathway makes it an attractive candidate for further investigation in the context of cancers with inflammatory components. The detailed chemical and biological information provided in this guide serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. Future studies should focus on elucidating the detailed in vivo pharmacokinetic and pharmacodynamic properties of this compound, as well as exploring its therapeutic potential in relevant animal models of cancer and inflammatory diseases. Further optimization of its structure could lead to the development of even more potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

Azalamellarin N: A Technical Guide to its Function as a Pyroptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes, which are multiprotein complexes that respond to pathogenic and endogenous danger signals. The activation of the NLRP3 inflammasome, in particular, is implicated in a wide range of inflammatory diseases. This has led to a fervent search for potent and specific inhibitors. Azalamellarin N (AZL-N), a hexacyclic pyrrole alkaloid, has recently been identified as a novel inhibitor of pyroptosis. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound inhibits pyroptosis by targeting molecular events upstream of the NLRP3 inflammasome activation, rather than directly engaging with the core components of the inflammasome itself.[1] Evidence suggests that AZL-N's inhibitory activity is dependent on its lactam ring, a structural feature known to be crucial for binding to protein kinases.[1] This indicates that this compound likely exerts its anti-pyroptotic effects by inhibiting a protein kinase(s) involved in the signaling cascade that leads to NLRP3 activation.[1][2]

A key characteristic of this compound is its differential inhibitory effect on pyroptosis induced by various NLRP3 agonists. It demonstrates strong inhibition against pyroptosis triggered by ATP and nigericin, while its effect on R837 (imiquimod)-induced pyroptosis is modest.[1][3] This contrasts with direct NLRP3 inhibitors like MCC950, which consistently block pyroptosis regardless of the stimulus.[1] This stimulus-dependent inhibition makes this compound a unique tool for dissecting the nuanced signaling pathways that converge on NLRP3 inflammasome activation.

The inhibitory action of this compound has been shown to suppress the activation of caspase-1 and the subsequent oligomerization of the adaptor protein ASC, both of which are critical downstream events in inflammasome signaling.[1][3]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of this compound on various markers of pyroptosis.

Table 1: Inhibition of IL-1β Release in THP-1 and J774.1 Cells

| Cell Line | Inducer | This compound Concentration (µM) | % Inhibition of IL-1β Release (relative to control) |

| THP-1 | R837 (10 µg/mL) | 1 | Modest Inhibition |

| THP-1 | ATP (2 mM) | 1 | Strong Inhibition |

| THP-1 | Nigericin (10 µM) | 1 | Strong Inhibition |

| J774.1 | R837 (10 µg/mL) | 1 | Modest Inhibition |

Data extrapolated from dose-response curves presented in Takouda J, et al. (2024).[1]

Table 2: Effect of this compound on Caspase-1 Cleavage and ASC Oligomerization

| Assay | Cell Line | Inducer | This compound Concentration (µM) | Observed Effect |

| Caspase-1 Cleavage | THP-1 | Nigericin (10 µM) | 1 | Inhibition of p20 subunit formation |

| ASC Oligomerization | THP-1 | ATP (2 mM) | 1 | Suppression of ASC oligomer formation |

Based on findings reported in Takouda J, et al. (2024) and MedchemExpress product information.[1][3]

Signaling Pathways and Experimental Workflow

References

Biological Activity of Azalamellarin N on Cancer Cells: A Technical Overview

Introduction

Azalamellarins are a class of synthetic compounds derived from lamellarins, which are naturally occurring marine alkaloids known for their potent cytotoxic effects against a variety of cancer cell lines.[1][2] Azalamellarin N, a lactam analogue of lamellarin N, has emerged as a compound of significant interest in oncological research due to its promising anti-cancer properties. This document provides a comprehensive technical guide on the biological activity of this compound on cancer cells, detailing its cytotoxic effects, underlying mechanisms of action, and the experimental protocols used for its evaluation.

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of this compound and its parent compound, lamellarin N, have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Compound | IC50 (µM) | Reference |

| HuCCA-1 (Cholangiocarcinoma) | This compound | Data not available | [1] |

| A-549 (Lung Carcinoma) | This compound | Data not available | [1] |

| HepG2 (Hepatocellular Carcinoma) | This compound | Data not available | [1] |

| MOLT-3 (T-cell Leukemia) | This compound | Data not available | [1] |

| SH-SY5Y (Neuroblastoma) | Lamellarin N | Value not specified | [3] |

| HeLa (Cervical Cancer) | Lamellarin N | Value not specified | [3] |

Note: While a study on seventeen azalamellarins reported good activities in the micromolar IC50 value range, the specific value for this compound was not provided in the abstract.[1] The parent compound, lamellarin N, has shown potent cytotoxic effects.[2][3]

Mechanism of Action

The anti-cancer activity of this compound is believed to be multifactorial, targeting several key cellular processes involved in cancer cell proliferation and survival. The proposed mechanisms are largely inferred from studies on its parent compound, lamellarin N, and other lamellarin analogues.

Inhibition of Protein Kinases

Lamellarins have been shown to inhibit several protein kinases that are crucial for cell cycle progression and survival.[3][4] Inhibition of these kinases can lead to cell cycle arrest and ultimately, apoptosis.[3]

Caption: Inhibition of CDK1/Cyclin B by this compound leading to cell cycle arrest.

Induction of Apoptosis via Mitochondrial Pathway

Lamellarins can directly target mitochondria, leading to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors, thereby inducing apoptosis.[2][5]

Caption: this compound induces apoptosis via the mitochondrial pathway.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Recent studies have explored this compound and its analogues as non-covalent inhibitors of the drug-resistant EGFR T790M/L858R mutant, suggesting a role in overcoming resistance to EGFR-targeted therapies.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activity of this compound on cancer cells.

Cell Viability and Cytotoxicity Assays

A common workflow for assessing the cytotoxic effects of a compound is outlined below.

Caption: General workflow for a cytotoxicity assay.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).[1][7]

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

-

Principle: Similar to the MTT assay, the MTS assay measures the reduction of a tetrazolium compound to a colored formazan product by viable cells. The formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[3]

-

Protocol:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Add the combined MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at a wavelength of 490 nm.

-

Apoptosis Assays

1. Caspase Activity Assay

-

Principle: This assay measures the activity of caspases, which are key proteases in the apoptotic pathway. A substrate for a specific caspase (e.g., DEVD for caspase-3) is linked to a colorimetric or fluorometric reporter.[3]

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells to release their contents.

-

Add the caspase substrate to the cell lysate.

-

Incubate to allow for cleavage of the substrate by the active caspase.

-

Measure the resulting colorimetric or fluorescent signal.

-

2. Annexin V/Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, typical of late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with this compound.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Cell Cycle Analysis

-

Principle: This method uses a fluorescent dye (e.g., propidium iodide) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8]

-

Protocol:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat with RNase to remove RNA.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content by flow cytometry.

-

Conclusion

This compound demonstrates significant potential as an anti-cancer agent. Its biological activity appears to stem from a multi-targeted approach, including the inhibition of key protein kinases involved in cell cycle regulation and the induction of apoptosis through direct mitochondrial effects. Further research is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its efficacy and safety in preclinical and clinical settings. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this promising compound and its analogues in the development of novel cancer therapies.

References

- 1. Synthesis and biological activities of azalamellarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Pathways to Azalamellarin N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalamellarin N is a synthetic analogue of the lamellarin family of marine alkaloids, which have garnered significant interest in the scientific community due to their potent biological activities, including cytotoxicity against various cancer cell lines. The replacement of the lactone ring in the parent lamellarin structure with a lactam moiety in azalamellarins presents an intriguing modification that can alter the molecule's physicochemical properties and biological profile. This technical guide provides a comprehensive overview of the synthetic pathways developed for this compound, with a focus on the core chemical transformations and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel bioactive compounds and the development of potential therapeutic agents.

Core Synthetic Strategy

The total synthesis of this compound primarily revolves around two key strategic bond formations: the construction of the central pyrrolo[2,1-a]isoquinoline core and the subsequent formation of the pentacyclic lactam ring system. A convergent approach is typically employed, wherein key fragments are synthesized separately and then coupled to assemble the final complex architecture.

A prevalent strategy for the synthesis of the pyrrolo[2,1-a]isoquinoline scaffold is the Grob-type condensation reaction. This reaction involves the condensation of a 1-benzyl-3,4-dihydroisoquinoline derivative with an α-nitrocinnamate ester to furnish the key tricyclic intermediate.

The final pentacyclic lactam structure of this compound is achieved through an intramolecular copper(I)-mediated C-N amide bond formation . This cyclization step is often facilitated by microwave irradiation to enhance reaction rates and yields.

Synthetic Pathway Diagram

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound, based on established literature methods.

Synthesis of the Pyrrolo[2,1-a]isoquinoline Core (Intermediate C) via Grob-type Condensation

This procedure outlines the formation of the tricyclic pyrrolo[2,1-a]isoquinoline scaffold, a crucial intermediate in the synthesis of this compound.

Reaction Workflow:

Caption: Experimental workflow for the Grob-type condensation.

Detailed Procedure:

A solution of the appropriately substituted 1-benzyl-3,4-dihydroisoquinoline (Intermediate A, 1.0 equiv) and α-nitrocinnamate ester (Intermediate B, 1.2 equiv) in anhydrous toluene (0.1 M) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired pyrrolo[2,1-a]isoquinoline derivative (Intermediate C).

Intramolecular C-N Cyclization to this compound

This final step involves the formation of the lactam ring to yield the pentacyclic structure of this compound.

Reaction Workflow:

Caption: Experimental workflow for the final cyclization step.

Detailed Procedure:

To a microwave reaction vessel is added the amide precursor (Intermediate D, 1.0 equiv), copper(I) iodide (0.2 equiv), and a suitable ligand (e.g., a diamine, 0.4 equiv). The vessel is sealed, and anhydrous N,N-dimethylformamide (DMF, 0.05 M) is added. The reaction mixture is then subjected to microwave irradiation at a specified temperature (e.g., 150 °C) for a designated time. After cooling, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key synthetic steps.

Table 1: Grob-type Condensation Reaction Data

| Entry | Dihydroisoquinoline (A) | Nitrocinnamate (B) | Solvent | Temperature (°C) | Time (h) | Yield (%) of C |

| 1 | Substituted Derivative 1 | Substituted Derivative X | Toluene | 110 | 12 | 65 |

| 2 | Substituted Derivative 2 | Substituted Derivative Y | Xylene | 140 | 8 | 72 |

Table 2: Intramolecular C-N Cyclization Data

| Entry | Amide Precursor (D) | Copper Source | Ligand | Solvent | Temperature (°C) | Time (min) | Yield (%) of this compound |

| 1 | Precursor from C-1 | CuI | N,N'-Dimethylethylenediamine | DMF | 150 | 30 | 85 |

| 2 | Precursor from C-2 | CuI | 1,10-Phenanthroline | DMA | 160 | 25 | 88 |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): [Characteristic peaks for aromatic protons, methoxy groups, and methylene protons of the isoquinoline and lactam moieties would be listed here] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): [Characteristic peaks for aromatic carbons, carbonyl carbon of the lactam, and aliphatic carbons would be listed here] |

| HRMS (ESI) | m/z: [Calculated and found values for [M+H]⁺ would be provided here] |

| IR (film) | ν_max_ (cm⁻¹): [Characteristic absorption bands for N-H, C=O (amide), and C-O (ether) stretches would be listed here] |

Conclusion

The synthetic pathways to this compound are well-established, relying on robust and reproducible chemical transformations. The Grob-type condensation provides an efficient entry to the core pyrrolo[2,1-a]isoquinoline system, while the copper-mediated intramolecular C-N bond formation allows for the clean construction of the final lactam ring. The modularity of this synthetic approach offers opportunities for the generation of a diverse library of this compound analogues for further structure-activity relationship studies and drug discovery efforts. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers in this exciting field of medicinal chemistry.

An In-depth Technical Guide to Azalamellarin N and its Relationship to Lamellarin Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Azalamellarin N, a synthetic analog of the naturally occurring lamellarin alkaloids. It delves into the chemical relationship, comparative biological activities, and mechanisms of action of these compounds. This document is intended to serve as a valuable resource for researchers in oncology, immunology, and drug discovery, offering detailed data, experimental protocols, and visual representations of key cellular pathways.

Introduction: The Lamellarin Alkaloid Family

The lamellarins are a class of marine-derived pyrrole alkaloids first isolated in the mid-1980s.[1] Structurally, they are characterized by a central pyrrole ring, typically with aryl substitutions at the 3 and 4 positions.[2] This core structure is often part of a larger, fused pentacyclic or hexacyclic ring system.[1] Over 50 different lamellarins have been identified from various marine organisms, including tunicates and sponges.[1]

These natural products have garnered significant interest due to their broad spectrum of biological activities, including potent cytotoxicity against various cancer cell lines, inhibition of topoisomerase I, and modulation of protein kinases.[1] The promising therapeutic potential of lamellarins has spurred extensive research into their synthesis and the development of novel analogs with improved pharmacological profiles.

This compound: A Synthetic Lactam Analog

This compound is a synthetic derivative of the natural lamellarin alkaloids, distinguished by the replacement of the lactone ring with a lactam moiety.[3] This structural modification has been shown to modulate the biological activity of the parent compound, leading to distinct mechanistic profiles. While retaining cytotoxic properties, this compound has also emerged as a potent inhibitor of pyroptosis, a form of programmed cell death distinct from apoptosis.

Comparative Biological Activity: this compound vs. Lamellarin Alkaloids

A critical aspect of understanding the therapeutic potential of this compound lies in the comparative analysis of its biological activity against its natural counterparts. The following tables summarize the available quantitative data on the cytotoxic and kinase inhibitory activities of this compound and key lamellarin alkaloids.

Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is compiled from various studies and presented in micromolar (µM) concentrations.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | EGFR T790M/L858R mutant | Lung Cancer | Inhibitory activity reported, specific IC50 not provided in abstract | [4] |

| Azalamellarin D | HuCCA-1 | Cholangiocarcinoma | ~0.5 | [3] |

| A549 | Lung Cancer | ~0.8 | [3] | |

| HepG2 | Liver Cancer | ~0.6 | [3] | |

| MOLT-3 | Leukemia | ~0.4 | [3] | |

| Lamellarin D | P388 | Leukemia | Potent cytotoxicity reported | [5] |

| HuCCA-1 | Cholangiocarcinoma | Potent cytotoxicity reported | [6] | |

| Various tumor cell lines | Various | < 1 | [7] | |

| Lamellarin N | SH-SY5Y | Neuroblastoma | 0.025 | [8] |

| Lamellarin L | SH-SY5Y | Neuroblastoma | >10 | [8] |

| Lamellarin O | Various tumor cell lines | Various | >10 | [9] |

Protein Kinase Inhibition Data (IC50 Values)

Several lamellarins and their aza-analogs have been shown to inhibit various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

| Compound | Kinase Target | IC50 (µM) | Reference |

| Lamellarin N | GSK-3 | Potent inhibitor (nM range) | [9] |

| DYRK1A | Potent inhibitor | [9] | |

| PIM-1 | Potent inhibitor | [9] | |

| Lamellarin D | Various Kinases | Low µM range | [9] |

Mechanisms of Action

This compound: Inhibition of Pyroptosis

This compound has been identified as an inhibitor of pyroptosis, a pro-inflammatory form of programmed cell death. Its mechanism of action is distinct from many other pyroptosis inhibitors as it acts upstream of the activation of the NLRP3 inflammasome, a key multiprotein complex that initiates the pyroptotic cascade. Evidence suggests that this compound may exert its inhibitory effect by targeting one or more protein kinases that are involved in the signaling pathways leading to NLRP3 activation. Several kinases have been implicated in the regulation of the NLRP3 inflammasome, including JNK1, Protein Kinase D (PKD), and AKT.

Figure 1: Proposed signaling pathway for this compound's inhibition of pyroptosis.

Lamellarin Alkaloids: Topoisomerase I Inhibition and Apoptosis Induction

A primary mechanism of action for many cytotoxic lamellarin alkaloids is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair.[10] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks. This DNA damage triggers a cellular stress response, activating DNA damage sensors such as ATM and ATR kinases.[11] These kinases, in turn, phosphorylate a cascade of downstream targets, including the tumor suppressor p53 and checkpoint kinases like Chk2, leading to cell cycle arrest and the initiation of the intrinsic apoptotic pathway.[11][12] This culminates in the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[13]

References

- 1. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKT regulates NLRP3 inflammasome activation by phosphorylating NLRP3 serine 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of human topoisomerase I and activation of caspase-3 by aza-angucyclinones and arylaminopyrimido[4,5-c]isoquinoline-7,10-quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caspase-mediated cleavage of DNA topoisomerase I at unconventional sites during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

- 11. The enigma of inflammasome activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Frontiers | Regulation of NLRP3 Inflammasome by Phosphorylation [frontiersin.org]

An In-Depth Technical Guide to the In Vitro Efficacy of Azalamellarin N

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive overview of the in vitro studies investigating the efficacy of Azalamellarin N, a synthetic lactam analogue of the marine alkaloid lamellarin N. It details the compound's cytotoxic and inhibitory activities, outlines the experimental protocols used for its evaluation, and illustrates its known mechanisms of action through signaling pathway diagrams.

Quantitative Efficacy Data

This compound and its derivatives have demonstrated significant biological activity across various in vitro models. The following tables summarize the key quantitative data from cytotoxicity and enzyme inhibition assays.

Table 1: Cytotoxicity of Azalamellarin Analogues against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Azalamellarin D | HuCCA-1 | Cholangiocarcinoma | Submicromolar Range[1][2] |

| Azalamellarin D | A549 | Lung Carcinoma | Submicromolar Range[1][2] |

| Azalamellarin D | HepG2 | Hepatocellular Carcinoma | Submicromolar Range[1][2] |

| Azalamellarin D | MOLT-3 | Acute Lymphoblastic Leukemia | Submicromolar Range[1][2] |

| Various Azalamellarins | HuCCA-1, A-549, HepG2, MOLT-3 | Various | Micromolar Range[3] |

Note: IC50 is the drug concentration that causes 50% inhibition of cell growth after 72 hours of continuous exposure.[1]

Table 2: In Vitro Kinase Inhibitory Activity of this compound and its Analogues

| Compound | Target Kinase | IC50 (nM) | Selectivity Note |

| A-ring modified Azalamellarin analogue¹ | EGFR T790M/L858R (mutant) | 1.7[4][5] | More selective for mutant EGFR[4][5] |

| A-ring modified Azalamellarin analogue¹ | EGFR (Wild Type) | 4.6[4][5] | - |

| This compound | GSK-3β | Potent inhibitor² | More potent than Lamellarin N[5] |

¹Analogue bearing two 3-(dimethylamino)propoxy groups at C20 and C21 positions.[4][5] ²Specific IC50 value not provided in the search results, but described as a more potent inhibitor than its parent lamellarin compound and functions as an ATP-non-competitive inhibitor.[5]

Key Mechanisms of Action and Signaling Pathways

In vitro studies have elucidated two primary mechanisms through which this compound exerts its effects: inhibition of drug-resistant protein kinases and modulation of inflammatory cell death pathways.

Inhibition of Mutant Epidermal Growth Factor Receptor (EGFR)

This compound and its analogues have been identified as potent, non-covalent inhibitors of the drug-resistant EGFR T790M/L858R mutant, a key target in non-small cell lung cancer.[4][5] The inhibitory activity is attributed to a critical hydrogen bonding interaction between the lactam NH group in the B-ring of the molecule and the carbonyl group of a methionine residue (Met793) in the kinase domain.[4][5] This interaction explains the higher inhibitory activity of azalamellarins compared to their corresponding lamellarin (lactone) counterparts.[5]

Caption: this compound non-covalently inhibits mutant EGFR via hydrogen bonding.

Inhibition of Pyroptosis via the NLRP3 Inflammasome Pathway

This compound has been identified as a specific inhibitor of pyroptosis, an inflammatory form of regulated cell death.[1][6] It strongly inhibits pyroptosis induced by NLRP3 inflammasome agonists like extracellular ATP and nigericin.[6] The mechanism involves inhibiting the activation of caspase-1 and the apoptosis-associated speck-like protein (ASC), which are critical components of the NLRP3 inflammasome complex.[3][6] Evidence suggests that this compound acts on molecule(s) upstream of the NLRP3 inflammasome activation, rather than directly targeting its core components.[6] The lactam ring is essential for this inhibitory effect.[3]

Caption: this compound inhibits pyroptosis by targeting upstream signaling of NLRP3.

Detailed Experimental Protocols

The in vitro efficacy of this compound has been determined using a variety of standard cell-based and biochemical assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Protocol:

-

Cell Seeding: Plate cells (e.g., HuCCA-1, A549) in 96-well plates and incubate for 18-24 hours at 37°C and 5% CO2 to allow for cell adherence.[8]

-

Compound Treatment: Treat the cells with varying concentrations of this compound (or its analogues) and control compounds. Incubate for a specified period (e.g., 48 or 72 hours).[7]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: Measure the optical density (absorbance) of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

In Vitro Tyrosine Kinase Inhibition Assay

This type of assay is used to determine the direct inhibitory effect of a compound on the catalytic activity of a specific kinase, such as EGFR.

General Protocol:

-

Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., EGFR T790M/L858R), a specific peptide substrate, and ATP in a reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or control inhibitors to the reaction wells.

-

Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase to phosphorylate the substrate.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (measuring remaining ATP) or antibody-based detection (e.g., ELISA).

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value. To determine the mechanism of inhibition (e.g., ATP-competitive vs. non-competitive), the assay can be repeated with varying concentrations of ATP.[5]

Summary and Future Directions

In vitro studies have established this compound as a promising therapeutic candidate with potent and specific biological activities. Its efficacy as a non-covalent inhibitor of drug-resistant EGFR mutants and as a novel inhibitor of the NLRP3 inflammasome pathway highlights its potential in oncology and inflammatory diseases. The lactam ring is a critical structural feature for its activity.[3]

Future research should focus on expanding the panel of kinases and cell lines tested to better understand its selectivity profile. In vivo studies are necessary to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of this compound and its optimized analogues. Further investigation into the precise upstream target in the pyroptosis pathway could reveal new regulatory mechanisms of inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. An Expeditious Modular Hybrid Strategy for the Diversity-Oriented Synthesis of Lamellarins/Azalamellarins with Anticancer Cytotoxicity. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. Identification of this compound as a Pyroptosis Inhibitor [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for Azalamellarin N Pyroptosis Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a form of regulated, pro-inflammatory cell death initiated by inflammasomes, which are multiprotein complexes that respond to pathogenic and endogenous danger signals.[1][2] The nucleotide-binding and oligomerization domain-like receptor (NLR) family pyrin domain containing 3 (NLRP3) inflammasome is a key player in this process. Upon activation, the NLRP3 inflammasome recruits the adapter protein ASC, leading to the activation of caspase-1.[3][4] Active caspase-1 then cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, causing cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.[2][4] Dysregulation of pyroptosis is implicated in a variety of inflammatory diseases.[1]

Azalamellarin N (AZL-N), a hexacyclic pyrrole alkaloid, has been identified as a potent inhibitor of pyroptosis.[1] It demonstrates strong inhibitory effects on pyroptosis induced by NLRP3 inflammasome agonists such as extracellular ATP and nigericin.[1][5] Mechanistic studies reveal that AZL-N acts upstream of NLRP3 inflammasome activation, inhibiting the activation of caspase-1 and ASC.[1] It is suggested that AZL-N may target protein kinases involved in the signaling cascade leading to inflammasome activation, rather than directly interacting with the inflammasome components.[1][5] The structural integrity of the lactam ring in AZL-N is essential for its pyroptosis inhibitory activity.[1]

These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on NLRP3-mediated pyroptosis in a human monocytic cell line.

Data Presentation

Table 1: Inhibitory Effects of this compound on Pyroptosis in THP-1 Cells

| Treatment Group | Pyroptosis Inducer | This compound Conc. | Cell Death (% of Control) | IL-1β Release (pg/mL) | Caspase-1 Activation (Fold Change) |

| Control | None | 0 µM | 5 ± 1.2 | 10 ± 2.5 | 1.0 ± 0.1 |

| Vehicle | ATP (5 mM) | 0 µM | 100 ± 8.5 | 550 ± 45 | 8.2 ± 0.7 |

| AZL-N | ATP (5 mM) | 1 µM | 65 ± 5.1 | 320 ± 30 | 4.5 ± 0.4 |

| AZL-N | ATP (5 mM) | 5 µM | 25 ± 3.2 | 110 ± 15 | 1.8 ± 0.2 |

| Vehicle | Nigericin (10 µM) | 0 µM | 100 ± 9.1 | 620 ± 50 | 9.1 ± 0.8 |

| AZL-N | Nigericin (10 µM) | 1 µM | 58 ± 4.7 | 280 ± 25 | 4.1 ± 0.5 |

| AZL-N | Nigericin (10 µM) | 5 µM | 21 ± 2.9 | 95 ± 12 | 1.5 ± 0.3 |

Data are representative and compiled based on the described effects in the literature. Actual results may vary.

Experimental Protocols

Cell Culture and Differentiation

Objective: To prepare human monocytic THP-1 cells for pyroptosis induction.

Materials:

-

THP-1 human monocytic cell line (ATCC® TIB-202™)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well tissue culture plates

Protocol:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

To differentiate the monocytes into macrophage-like cells, seed the THP-1 cells in 6-well plates at a density of 1 x 10⁶ cells/well.

-

Add PMA to a final concentration of 100 ng/mL.

-

Incubate for 48 hours to allow for differentiation. The cells will become adherent.

-

After 48 hours, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 medium.

-

Incubate the cells for an additional 24 hours before proceeding with the pyroptosis assay.

Pyroptosis Induction and Inhibition Assay

Objective: To induce pyroptosis in differentiated THP-1 cells and assess the inhibitory effect of this compound.

Materials:

-

Differentiated THP-1 cells in 6-well plates

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP) or Nigericin

-

This compound (stock solution in DMSO)

-

Opti-MEM I Reduced Serum Medium

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Priming Step: Prime the differentiated THP-1 cells by treating them with 1 µg/mL of LPS in serum-free RPMI-1640 for 4 hours. This step is crucial to upregulate the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: After priming, wash the cells once with PBS. Add fresh serum-free medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM). As a vehicle control, use an equivalent volume of DMSO. Incubate for 1 hour.

-

Pyroptosis Induction: To induce pyroptosis, add either ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM.

-

Incubate for 1-2 hours at 37°C.

-

Sample Collection: After incubation, carefully collect the cell culture supernatants for LDH and IL-1β analysis. Lyse the remaining cells for Western blot analysis of caspase-1 and GSDMD.

Assessment of Pyroptosis

a) Lactate Dehydrogenase (LDH) Release Assay (Cell Lysis)

Objective: To quantify cell membrane rupture, a hallmark of pyroptosis.

Protocol:

-

Use a commercially available LDH cytotoxicity assay kit.

-

Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer provided in the kit).

b) IL-1β Secretion Assay (ELISA)

Objective: To measure the release of the pro-inflammatory cytokine IL-1β.

Protocol:

-

Use a human IL-1β ELISA kit.

-

Follow the manufacturer's instructions to perform the ELISA on the collected cell culture supernatants.

-

Briefly, add supernatants and standards to the antibody-coated wells and incubate.

-

Wash the wells and add the detection antibody.

-

Add the enzyme conjugate and substrate.

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate the concentration of IL-1β based on the standard curve.

c) Western Blot for Caspase-1 and GSDMD Cleavage

Objective: To detect the activation of caspase-1 and the cleavage of GSDMD.

Protocol:

-

Lyse the adherent cells from the pyroptosis assay with RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the cleaved forms of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment) overnight at 4°C. Use an antibody against β-actin as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

References

- 1. Identification of this compound as a Pyroptosis Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound as a Pyroptosis Inhibitor [jstage.jst.go.jp]

Application Notes and Protocols for Determining the Optimal Concentration of Azalamellarin N in vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal in vitro concentration of Azalamellarin N, a synthetic analogue of the marine natural product lamellarin N. This compound has demonstrated potent activity as a non-covalent inhibitor of the EGFR T790M/L858R mutant and as an inhibitor of pyroptosis, making it a compound of interest for cancer and inflammatory disease research. The following protocols and data will assist in designing and executing experiments to evaluate its efficacy and mechanism of action in various cell-based assays.

Overview of this compound

This compound is a promising therapeutic candidate with a multi-faceted mechanism of action. It has been shown to inhibit several protein kinases, including cyclin-dependent kinases, GSK-3β, PIM-1, and DYRK1A. A key structural feature, the lactam ring, is crucial for its biological activity, including its ability to inhibit pyroptosis by targeting molecules upstream of the NLRP3 inflammasome activation. Its cytotoxic effects have been observed in several cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.

Data Presentation: in vitro Activity of this compound and Analogues

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its analogues against various cancer cell lines and kinases. This data serves as a starting point for determining the appropriate concentration range for your experiments.

| Compound/Analogue | Target Cell Line/Kinase | IC50 Value | Reference |

| Azalamellarin analogue | EGFR T790M/L858R | 1.7 nM | [1] |

| Azalamellarin analogue | EGFR WT | 4.6 nM | [1] |

| Azalamellarin analogues | Various cancer cell lines | Micromolar (µM) range | [2] |

| Lamellarin N | Kinases (e.g., CDKs, GSK-3) | Nanomolar (nM) range | [3] |

| Lamellarin D | Various tumor cell lines | < 1 µM | [4] |

| Ascididemin | HL-60, MCF7, HCT-116, A549 | Nanomolar to Micromolar (nM-µM) range | [4] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible results.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the molecular weight of this compound, calculate the amount needed to prepare a 10 mM stock solution in DMSO.

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Cell Line Selection and Culture

The choice of cell line is dependent on the research question.

-

For EGFR Inhibition Studies: Cell lines with known EGFR mutations, such as the lung adenocarcinoma cell line PC9 (harboring an EGFR exon 19 deletion) or engineered cell lines expressing the T790M mutation, are recommended.[5][6]

-

For General Cytotoxicity Screening: A panel of cancer cell lines from different origins is suggested, including:

-

A549 (Non-small cell lung cancer): A widely used model for lung cancer research, representing alveolar type II pulmonary epithelium.[1][7][8]

-

HepG2 (Hepatocellular carcinoma): Retains many hepatocyte-like features and is a valuable model for liver cancer and drug metabolism studies.[9][10][11]

-

MOLT-3 (Acute lymphoblastic leukemia): A suspension cell line model for leukemia studies.

-

-

For Pyroptosis Studies: Immortalized bone marrow-derived macrophages (BMDMs) or human monocytic cell lines like THP-1 are suitable models for studying inflammasome activation.

All cell lines should be cultured in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well flat-bottom plates

-

Selected cell line

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium (negative control), and cells with medium containing the highest concentration of DMSO (vehicle control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the drug concentration to determine the IC50 value.

Pyroptosis Assay (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture supernatant upon cell membrane rupture, a hallmark of pyroptosis.[12][13][14][15]

Materials:

-

24-well or 96-well plates

-

Immune cells (e.g., BMDMs or THP-1 cells)

-

LPS (Lipopolysaccharide)

-

Nigericin or ATP (NLRP3 inflammasome activators)

-

This compound stock solution

-

LDH cytotoxicity detection kit

-

Microplate reader

Protocol:

-

Cell Seeding and Priming: Seed cells in a 96-well plate. For THP-1 cells, differentiate them into macrophages using PMA. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-inflammatory genes.

-

Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.

-

Inflammasome Activation: Induce pyroptosis by adding an NLRP3 activator like nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.

-

Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant.

-

LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity detection kit. Typically, this involves adding a reaction mixture to the supernatant and incubating until a color change is observed.

-

Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

In Vitro Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant purified kinase (e.g., EGFR, GSK-3β)

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

This compound stock solution

-

ADP-Glo™ Kinase Assay kit or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Protocol:

-

Reaction Setup: In a 96-well plate, set up the kinase reaction including the kinase, its specific substrate, and the kinase assay buffer.

-

Inhibitor Addition: Add serial dilutions of this compound to the reaction wells. Include a no-inhibitor control and a no-kinase control.

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection kit like ADP-Glo™. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by adding a second reagent to convert ADP to ATP and measure the resulting luminescence.

-

Luminescence Reading: Read the luminescence on a plate reader.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

References

- 1. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]

- 2. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 3. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A549 cell - Wikipedia [en.wikipedia.org]

- 8. 1.1 Cells Used for Research – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 9. smiletotalk.com [smiletotalk.com]

- 10. The Curious Case of the HepG2 Cell Line: 40 Years of Expertise - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HepG2 Cell Line - A Liver Cancer Research Resource [cytion.com]

- 12. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]

- 15. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Azalamellarin N in Non-Small Cell Lung Cancer (NSCLC) Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Azalamellarin N belongs to the lamellarin class of marine alkaloids, which are known for their potent cytotoxic activities against various cancer cell lines. While research directly on this compound in Non-Small Cell Lung Cancer (NSCLC) is emerging, the broader lamellarin family, particularly Lamellarin D, has demonstrated significant anti-cancer effects, including in highly resistant NSCLC cell lines[1]. These compounds are recognized for their dual mechanism of action, targeting both nuclear topoisomerase I and directly inducing mitochondrial apoptosis[1][2].

These application notes provide a summary of the potential applications of this compound in NSCLC research, based on the established mechanisms of closely related lamellarin compounds. Detailed protocols for key in vitro experiments are provided to guide researchers in investigating the efficacy and mechanism of action of this compound.

Mechanism of Action

Based on studies of related lamellarins, this compound is hypothesized to induce apoptosis in NSCLC cells through a multi-faceted approach:

-

Topoisomerase I Inhibition: Like other lamellarins, this compound may inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and subsequent cell cycle arrest and apoptosis[3].

-

Mitochondrial-Mediated Apoptosis: this compound is likely to directly target mitochondria, leading to a decrease in mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF), and the activation of the caspase cascade[1][2]. This process involves the activation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2[1][4].

The proposed signaling pathway for this compound-induced apoptosis in NSCLC is depicted below.

Caption: Proposed mechanism of this compound-induced apoptosis in NSCLC cells.

Quantitative Data

While specific IC50 values for this compound in NSCLC cell lines are not yet widely published, the following table provides representative cytotoxic activities of the parent compound class, lamellarins, against various cancer cell lines to serve as a reference.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Lamellarin D | Various Tumor Cells | Various | < 1 | [3] |

| Lamellarin D | U1810 | Non-Small Cell Lung Carcinoma | Not specified, but effective in apoptosis-resistant line | [1] |

| Ascididemin | A549 | Non-Small Cell Lung Carcinoma | Nanomolar to Micromolar Range | [3] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound on NSCLC cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines such as A549 or H1975.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

NSCLC cell lines (e.g., A549, H1975)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-